molecular formula C19H18N4O B7758868 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7758868
M. Wt: 318.4 g/mol
InChI Key: UKHWNEVMQNLLNJ-UHFFFAOYSA-N
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Description

5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one is a heterocyclic compound that features a unique structure combining benzimidazole and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Pyrrolone Ring Formation: The next step involves the formation of the pyrrolone ring. This can be achieved by reacting the benzimidazole derivative with a suitable α,β-unsaturated carbonyl compound under basic conditions.

    Amination: The final step involves the introduction of the amino group at the 5-position of the pyrrolone ring. This can be done using amination reagents such as ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrrolone ring, converting it to a pyrrolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole moiety.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the methyl group on the phenyl ring.

    4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group at the 5-position.

    5-amino-4-(benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.

Uniqueness

The presence of both the amino group at the 5-position and the methyl groups on the benzimidazole and phenyl rings makes 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one unique. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-6-5-7-13(10-12)23-11-16(24)17(18(23)20)19-21-14-8-3-4-9-15(14)22(19)2/h3-10H,11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHWNEVMQNLLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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